Furafylline

CYP1A2 Inhibition Selectivity Index Reaction Phenotyping

Furafylline is the gold-standard, mechanism-based CYP1A2 inhibitor for definitive metabolic pathway assignment. Its irreversible enzyme adduct formation enables sustained, concentration-independent inhibition—unlike reversible competitors (α-naphthoflavone, fluvoxamine). With a selectivity index >2.9 over CYP1A1 and a 48-hour half-life, it ensures unambiguous reaction phenotyping and prolonged in vivo knockdown. Choose Furafylline for DDI risk modeling and humanized CYP mouse studies where precision is critical.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
CAS No. 80288-49-9
Cat. No. B147604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurafylline
CAS80288-49-9
Synonyms3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C
InChIInChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyKGQZGCIVHYLPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Furafylline (CAS 80288-49-9): A Selective, Mechanism-Based CYP1A2 Inhibitor for In Vitro and In Vivo Studies


Furafylline (1,8-dimethyl-3-(2'-furfuryl)methylxanthine) is a methylxanthine derivative that functions as a potent, selective, and mechanism-based inhibitor of human cytochrome P450 1A2 (CYP1A2), with a reported IC50 of 0.07 µM [1]. It acts as a non-competitive inhibitor of high-affinity phenacetin O-deethylase activity in human liver microsomes [1]. Furafylline is widely utilized as a chemical probe for CYP1A2 in drug metabolism studies, drug-drug interaction assessments, and reaction phenotyping [2].

Why Furafylline Cannot Be Substituted with Other CYP1A2 Inhibitors Without Rigorous Validation


Generic substitution of Furafylline with other CYP1A2 inhibitors like α-naphthoflavone, fluvoxamine, or enoxacin is scientifically unsound due to profound differences in their molecular pharmacology. Unlike reversible, competitive inhibitors, Furafylline is a mechanism-based inactivator, forming a stable, irreversible adduct with the CYP1A2 enzyme [1]. This unique mechanism yields prolonged enzyme inhibition that is independent of the inhibitor's plasma concentration, a critical distinction that cannot be replicated by simple, reversible CYP1A2 ligands. Furthermore, the degree of selectivity for CYP1A2 over closely related isoforms, such as CYP1A1 and CYP1B1, differs dramatically between these chemical tools, directly impacting the interpretation of complex metabolic phenotyping experiments [2].

Furafylline Comparative Performance Data: Key Quantitative Differentiation Metrics


Furafylline vs. α-Naphthoflavone: Superior Selectivity for CYP1A2 over CYP1A1

Furafylline demonstrates a markedly higher selectivity for CYP1A2 compared to α-naphthoflavone (αNF). In a direct head-to-head comparison using recombinant human CYP enzymes, Furafylline exhibited a Ki for CYP1A1 of >200 µM and a Ki for CYP1A2 of 68.0 ± 13.2 µM, resulting in a CYP1A1/CYP1A2 selectivity index of >2.9. In contrast, αNF had Ki values of 0.045 µM for CYP1A1 and 0.020 µM for CYP1A2, with a lower selectivity index of 2.3 [1]. This quantitative difference underscores Furafylline's superior ability to discriminate between these two closely related isoforms, which is critical for unambiguous assignment of metabolic pathways.

CYP1A2 Inhibition Selectivity Index Reaction Phenotyping

Furafylline vs. Fluvoxamine: A Unique, Irreversible Mechanism of CYP1A2 Inactivation

Furafylline acts as a time- and NADPH-dependent, irreversible inactivator of CYP1A2, a mechanism distinct from the reversible inhibition exhibited by fluvoxamine. Kinetic analysis using human liver microsomes (HLM) determined the inactivation parameters for Furafylline to be a Ki of 0.8 µM and a Kinact of 0.16 min⁻¹ [1]. This mechanism-based inactivation is characterized by the formation of a stable 1:1 adduct with the enzyme, leading to prolonged, concentration-independent suppression of CYP1A2 activity that is not reversed by dialysis [2]. In contrast, fluvoxamine is a potent but reversible inhibitor, with its effect being dependent on its concentration at the active site and subject to reversal upon drug clearance.

Mechanism-Based Inactivation Irreversible Inhibition Drug-Drug Interaction

Furafylline vs. Theophylline: A Significantly Prolonged Elimination Half-Life In Vivo

Furafylline was originally developed as a long-acting bronchodilator, a feature stemming from its markedly prolonged elimination half-life compared to its structural analog, theophylline. In human subjects administered an oral dose of 1.3–1.9 mg/kg, Furafylline exhibited a mean β elimination half-life of 48.1 ± 10.8 hours [1]. In beagle dogs, the elimination half-life of Furafylline was observed to be 2–10 times longer than that of theophylline [2]. This extended residence time contributes to its sustained pharmacological effect and its utility as a long-acting in vivo probe.

Pharmacokinetics In Vivo Pharmacology Half-Life

Furafylline Exhibits Potent and Selective Inhibition of Human but Not Rat CYP1A2

Furafylline demonstrates a remarkable species-dependent selectivity, being a potent inhibitor of human CYP1A2 while showing significantly reduced potency against the rat ortholog. In human liver microsomes, Furafylline potently inhibited phenacetin O-deethylation with an IC50 of 0.48 µM. However, in rat liver microsomes, the IC50 for the same reaction was 20.8 µM, a 43-fold difference in potency [1]. Furthermore, Furafylline's selectivity for CYP1A2 over CYP1A1 in rat required a 1000-fold higher concentration than was needed for the human enzyme [2]. This property makes Furafylline a precise tool for isolating human CYP1A2 activity in complex biological matrices or humanized models, where cross-reactivity with rodent enzymes would confound interpretation.

Species Selectivity CYP1A2 Probe Human-Relevant Model

Furafylline: Dominance of Irreversible Inactivation Over Reversible Inhibition

Detailed progress curve analysis reveals that Furafylline's interaction with CYP1A2 is dominated by irreversible inactivation, distinguishing it from other inactivators that also exhibit significant early reversible inhibition. While compounds like oltipraz and resveratrol have Kiapp values similar to their Ki, indicating a significant component of reversible inhibition, Furafylline and dihydralazine are characterized by a dominant irreversible inactivation mechanism [1]. This is evidenced by the irreversible nature of the enzyme-inhibitor complex formation, which is not reversed upon dialysis [2].

Mechanism-Based Inactivation Kinetic Profiling CYP1A2 Inactivation

Optimal Use Cases for Furafylline Based on Its Differentiated Profile


Unambiguous CYP1A2 Reaction Phenotyping in Human In Vitro Systems

Furafylline is the gold-standard chemical inhibitor for definitively assigning a metabolic pathway to CYP1A2 in human liver microsomes or recombinant enzyme systems [6]. Its high selectivity index for CYP1A2 over CYP1A1 ( >2.9) and its mechanism-based, irreversible inactivation profile make it superior to alternatives like α-naphthoflavone (selectivity index 2.3) or fluvoxamine (reversible). By using Furafylline at concentrations optimized within its 'window of selectivity' [5], researchers can confidently attribute a reduction in metabolite formation to CYP1A2 activity, eliminating ambiguity in complex metabolism studies.

Sustained CYP1A2 Inhibition in In Vivo Preclinical Models

For in vivo studies in animal models, particularly those involving humanized CYP mice or for investigating long-acting therapeutic hypotheses, Furafylline's exceptional pharmacokinetic profile is a key advantage. Its prolonged human half-life of approximately 48 hours [6] translates to sustained CYP1A2 inhibition over multiple days from a single dose. This eliminates the need for constant-rate infusion or frequent re-dosing required with shorter-acting inhibitors like theophylline, thereby simplifying experimental logistics and providing a more stable and predictable level of enzyme knockdown.

Investigating Drug-Drug Interaction (DDI) Potential of CYP1A2 Substrates

Furafylline serves as a definitive positive control and investigative tool for assessing the DDI risk associated with CYP1A2. Its potent, irreversible inactivation of CYP1A2 [6] allows researchers to model the worst-case scenario for a DDI involving this enzyme. This is crucial for evaluating new chemical entities that are primarily metabolized by CYP1A2. The sustained, irreversible nature of the inhibition provides a clear, interpretable signal for the magnitude of a potential interaction, as demonstrated by the significant (>400%) increase in plasma caffeine levels observed in vivo following Furafylline pre-treatment [5].

Selective Knockdown of Human CYP1A2 in Humanized or Chimeric Models

Furafylline's pronounced species-selectivity, being ~43-fold more potent against human CYP1A2 than the rat ortholog [6], makes it an invaluable tool for studies in chimeric mice with humanized livers. In these models, Furafylline can be used to selectively inhibit the human CYP1A2 enzyme contributed by the engrafted hepatocytes, with minimal confounding effects on the residual murine CYP enzymes. This allows for a more precise dissection of the human-specific contribution to the metabolism and toxicity of a test compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furafylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.